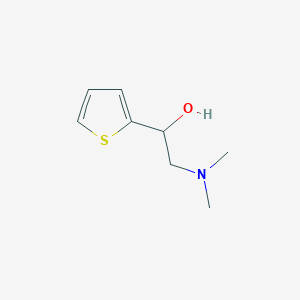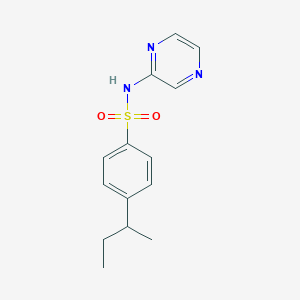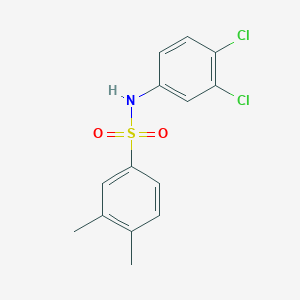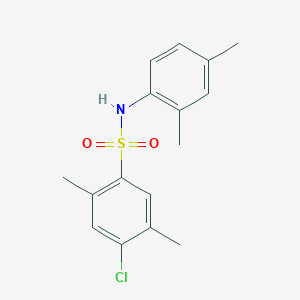
4-tert-butyl-N-(3,5-dichlorophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-(3,5-dichlorophenyl)benzenesulfonamide, commonly known as DIDS, is a sulfonamide compound that has been extensively studied in scientific research. It is a potent inhibitor of chloride channels and has been used to study the function of these channels in various physiological and pathological processes.
Scientific Research Applications
DIDS has been widely used in scientific research to study the function of chloride channels in various physiological and pathological processes. It has been used to investigate the role of chloride channels in cell volume regulation, apoptosis, and cancer cell migration. DIDS has also been used to study the function of chloride channels in the respiratory, digestive, and nervous systems.
Mechanism of Action
DIDS acts as a potent inhibitor of chloride channels by binding to specific sites on the channel protein. It blocks the movement of chloride ions across the cell membrane, thereby disrupting the normal function of the channel. DIDS has been shown to inhibit both voltage-gated and ligand-gated chloride channels.
Biochemical and Physiological Effects:
DIDS has a number of biochemical and physiological effects, depending on the specific chloride channel that it inhibits. In general, it disrupts the normal flow of chloride ions across the cell membrane, which can lead to changes in cell volume, pH, and membrane potential. DIDS has also been shown to inhibit cell migration and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
DIDS is a potent and specific inhibitor of chloride channels, making it a valuable tool for studying the function of these channels in various physiological and pathological processes. However, it is important to note that DIDS can have off-target effects on other ion channels and transporters, which can complicate data interpretation. Additionally, DIDS has a relatively short half-life in vivo, which can limit its usefulness in certain experiments.
Future Directions
There are many possible future directions for research on DIDS and chloride channels. One area of interest is the development of more specific and potent inhibitors of chloride channels, which could be used to study the function of these channels in greater detail. Another area of interest is the role of chloride channels in cancer progression and metastasis, and the potential for chloride channel inhibitors like DIDS to be used as anti-cancer drugs. Finally, there is a need for more research on the physiological and pathological functions of specific chloride channels in different tissues and organs.
Synthesis Methods
DIDS can be synthesized by reacting 3,5-dichloroaniline with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields DIDS as a white crystalline solid with a melting point of 180-182°C.
properties
IUPAC Name |
4-tert-butyl-N-(3,5-dichlorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO2S/c1-16(2,3)11-4-6-15(7-5-11)22(20,21)19-14-9-12(17)8-13(18)10-14/h4-10,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUURTRPXSALJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(3,5-dichlorophenyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B7463339.png)
![1,3-Dimethyl-6-(pyrrolidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7463340.png)
![Methyl 2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]benzoate](/img/structure/B7463348.png)
![3-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]thiolane 1,1-dioxide](/img/structure/B7463360.png)
![4-amino-N-cyclopropyl-N-[(4-fluorophenyl)methyl]-3-nitrobenzamide](/img/structure/B7463367.png)
![[1-(2-Fluoroanilino)-1-oxopropan-2-yl] 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate](/img/structure/B7463375.png)
![5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B7463385.png)

![2,4,6-trimethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7463401.png)




